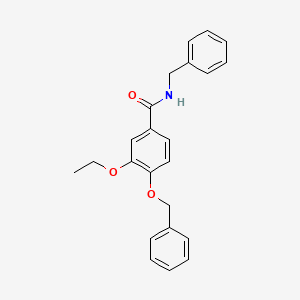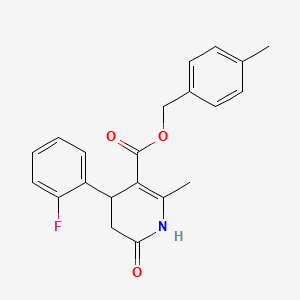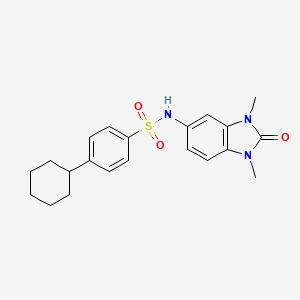![molecular formula C19H22N2O4S B4749971 N-[4-({[4-(cyclopentyloxy)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4749971.png)
N-[4-({[4-(cyclopentyloxy)phenyl]amino}sulfonyl)phenyl]acetamide
Vue d'ensemble
Description
N-[4-({[4-(cyclopentyloxy)phenyl]amino}sulfonyl)phenyl]acetamide, also known as CPA-SA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPA-SA is a derivative of sulfonamide and is structurally similar to other known sulfonamide-based drugs.
Mécanisme D'action
The mechanism of action of N-[4-({[4-(cyclopentyloxy)phenyl]amino}sulfonyl)phenyl]acetamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting specific enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. Inhibition of HDACs by this compound leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of HDACs and PKC, as mentioned earlier. In addition, this compound has been shown to regulate glucose metabolism and improve insulin sensitivity in diabetic animal models. The compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-({[4-(cyclopentyloxy)phenyl]amino}sulfonyl)phenyl]acetamide has several advantages for lab experiments. The compound is easy to synthesize, and it can be obtained in good yields. This compound has also shown promising results in various disease models, making it a potential candidate for further studies. However, there are also some limitations to the use of this compound in lab experiments. The compound has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. In addition, the mechanism of action of this compound is not fully understood, which makes it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of N-[4-({[4-(cyclopentyloxy)phenyl]amino}sulfonyl)phenyl]acetamide. One potential direction is to further investigate the mechanism of action of the compound. Understanding how this compound exerts its therapeutic effects could lead to the development of more effective drugs. Another potential direction is to study the safety and efficacy of this compound in humans. Clinical trials could be designed to evaluate the safety and efficacy of the compound in various disease models. Finally, future studies could focus on the development of new derivatives of this compound with improved pharmacological properties.
Applications De Recherche Scientifique
N-[4-({[4-(cyclopentyloxy)phenyl]amino}sulfonyl)phenyl]acetamide has been studied extensively for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and diabetes. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to regulate glucose metabolism and improve insulin sensitivity in diabetic animal models.
Propriétés
IUPAC Name |
N-[4-[(4-cyclopentyloxyphenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14(22)20-15-8-12-19(13-9-15)26(23,24)21-16-6-10-18(11-7-16)25-17-4-2-3-5-17/h6-13,17,21H,2-5H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBECRPQQJXLTAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide](/img/structure/B4749888.png)

![N-(3-acetylphenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4749919.png)
![ethyl 4,5-dimethyl-2-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4749922.png)

![2-methyl-4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B4749950.png)
![4-butyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B4749951.png)
![4-allyl-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B4749958.png)
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4749959.png)
![4-sec-butyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4749962.png)
![2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4749966.png)
![3-({[(4-allyl-5-{[(2-methylbenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4749977.png)
![N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethoxybenzamide](/img/structure/B4749983.png)
